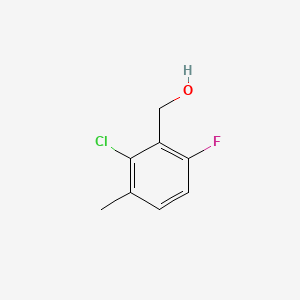

2-Chloro-6-fluoro-3-methylbenzyl alcohol

Description

Halogenated organic compounds are cornerstones of modern chemical and pharmaceutical research. The strategic incorporation of halogen atoms into organic molecules, such as benzyl (B1604629) alcohols, provides chemists with a powerful tool to fine-tune a compound's physical, chemical, and biological characteristics.

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a fundamental transformation in organic chemistry. This process can dramatically alter a molecule's properties. For instance, the high electronegativity of halogens can create molecular dipoles and influence the acidity of nearby protons. Furthermore, halogenation can increase a compound's lipophilicity, which affects its solubility and ability to cross biological membranes. Halogen atoms can also serve as reactive handles, providing sites for further chemical modifications and the construction of more complex molecules. The size and polarizability of the halogen atom can also introduce specific steric and electronic effects, which are crucial in designing molecules with desired functionalities, particularly in the development of pharmaceuticals and agrochemicals.

Substituted benzyl alcohols are versatile building blocks in organic synthesis. The benzyl alcohol moiety consists of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). The aromatic ring can be modified with various substituents, which, along with the hydroxyl group, allows for a wide range of chemical transformations. These compounds can be oxidized to form the corresponding benzaldehydes or benzoic acids, which are themselves valuable synthetic intermediates. The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to form benzyl halides or ethers. Their utility is demonstrated in the synthesis of natural products, pharmaceuticals, and specialty polymers. The specific nature and position of the substituents on the benzene ring dictate the reactivity of the benzyl alcohol, enabling chemists to design precise synthetic routes to complex target molecules.

2-Chloro-6-fluoro-3-methylbenzyl alcohol serves primarily as a specialized chemical intermediate in the synthesis of more complex molecules for research purposes. Its structural features—a chlorine atom, a fluorine atom, and a methyl group positioned specifically on the benzene ring—make it a tailored precursor for building specific molecular frameworks.

A significant area of research where this compound is relevant is in the development of therapeutic agents. The corresponding carboxylic acid, 2-Chloro-6-fluoro-3-methylbenzoic acid, has been identified as a key intermediate in the synthesis of inhibitors for stearoyl-CoA desaturase 1 (SCD1). guidechem.com SCD1 is an enzyme implicated in metabolic diseases, including obesity, making its inhibitors a target for drug discovery. guidechem.com The synthesis of the benzoic acid intermediate logically proceeds from the oxidation of this compound, positioning the alcohol as a crucial starting material in this research and development pipeline.

Furthermore, compounds with a 2-chloro-6-fluorobenzyl moiety have been investigated for their potential as antiviral agents. Specifically, derivatives have been synthesized and tested as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov This highlights the utility of the 2-chloro-6-fluorobenzyl scaffold, for which this compound is a key precursor, in medicinal chemistry research.

Chemical Profile of this compound

A precise understanding of a compound's physical and chemical properties is essential for its application in research and synthesis.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are critical for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value |

| CAS Number | 261762-83-8 |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| Melting Point | 56-58 °C |

| Boiling Point | 245.7 ± 35.0 °C (Predicted) |

| Density | 1.286 ± 0.06 g/cm³ (Predicted) |

| Synonyms | (2-chloro-6-fluoro-3-methylphenyl)methanol |

Data sourced from publicly available chemical databases. echemi.com

Synthetic Pathway Overview

The synthesis of this compound is not commonly detailed in standard academic literature but can be inferred from established organic synthesis methodologies. A logical and efficient route involves the preparation of an appropriate benzaldehyde (B42025) precursor followed by its reduction.

A plausible synthetic route would begin with 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777). The synthesis of structurally similar aldehydes, such as 2-chloro-6-fluorobenzaldehyde, has been documented, often starting from the corresponding substituted toluene. google.com For instance, 2-chloro-6-fluorotoluene (B1346809) can be oxidized to produce 2-chloro-6-fluorobenzaldehyde. wikipedia.org Following this logic, 1-chloro-3-fluoro-2,4-dimethylbenzene (B6326191) would be a likely starting material, which would undergo selective oxidation of one of the methyl groups to yield the benzaldehyde.

The final step in the synthesis of the target compound is the reduction of the aldehyde group in 2-chloro-6-fluoro-3-methylbenzaldehyde to a primary alcohol. This is a standard and high-yielding transformation in organic chemistry, typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

Oxidation: Substituted Toluene → Substituted Benzaldehyde

Reduction: 2-Chloro-6-fluoro-3-methylbenzaldehyde → this compound

This two-step process represents a reliable method for accessing this specific halogenated benzyl alcohol for its use in further chemical synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-chloro-6-fluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHOAHOMVOQUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378629 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-83-8 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 Chloro 6 Fluoro 3 Methylbenzyl Alcohol

Reactions Involving the Hydroxyl Group

Oxidation Reactions

The primary alcohol functionality of 2-Chloro-6-fluoro-3-methylbenzyl alcohol can be oxidized to yield either the corresponding aldehyde (2-Chloro-6-fluoro-3-methylbenzaldehyde) or carboxylic acid (2-Chloro-6-fluoro-3-methylbenzoic acid), depending on the choice of oxidizing agent and reaction conditions.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly employed for the exhaustive oxidation of primary benzyl (B1604629) alcohols to their corresponding carboxylic acids. youtube.com These reactions typically proceed through an intermediate aldehyde, which is rapidly further oxidized under the potent reaction conditions.

Chromium(VI) reagents, such as chromium trioxide in the presence of sulfuric acid and acetone (B3395972) (Jones reagent), are also highly effective for this transformation. rasayanjournal.co.in The reaction is typically carried out in an acidic medium. The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring of this compound can influence the rate of oxidation, generally making the benzylic position more susceptible to attack by the oxidizing agent.

Table 1: Oxidation of Substituted Benzyl Alcohols to Carboxylic Acids with Strong Oxidants This table presents representative data for the oxidation of various substituted benzyl alcohols to illustrate the expected outcomes with strong oxidizing agents.

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | KMnO₄ | H₂O, NaOH, heat; then H₃O⁺ | Benzoic acid | ~70-80 |

| 4-Chlorobenzyl alcohol | CrO₃, H₂SO₄ | Acetone, 0°C to rt | 4-Chlorobenzoic acid | ~85-95 |

| 4-Methylbenzyl alcohol | KMnO₄ | H₂O, NaOH, heat; then H₃O⁺ | 4-Methylbenzoic acid | ~75-85 |

| 2-Chlorobenzyl alcohol | KMnO₄ | H₂O, Pyridine, heat | 2-Chlorobenzoic acid | ~80 |

To prevent over-oxidation and isolate the aldehyde as the final product, milder and more selective oxidizing agents are required. The synthesis of 2-Chloro-6-fluoro-3-methylbenzaldehyde (B9777) from the corresponding alcohol is a crucial transformation, as aldehydes are valuable synthetic intermediates.

Pyridinium chlorochromate (PCC) is a classic reagent for the selective oxidation of primary alcohols to aldehydes. rasayanjournal.co.in It is typically used in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the gem-diol intermediate that would lead to further oxidation to the carboxylic acid.

More modern and environmentally benign methods often employ catalytic systems. A prominent example is the use of a stable nitroxyl (B88944) radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov This system allows for the selective and efficient oxidation of benzyl alcohols to aldehydes under mild conditions, often at room temperature. nih.gov The presence of halogen substituents on the benzyl alcohol, including those in the ortho position, is generally well-tolerated in these catalytic oxidations, leading to good yields of the corresponding aldehydes. nih.gov

Table 2: Selective Oxidation of Substituted Benzyl Alcohols to Aldehydes This table provides examples of selective oxidation reactions on various substituted benzyl alcohols, indicating the expected product and yield for the target compound.

| Substrate | Reagent/Catalyst System | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | PCC | CH₂Cl₂, rt | Benzaldehyde (B42025) | ~85-95 |

| 4-Methoxybenzyl alcohol | TEMPO (cat.), NaOCl | CH₂Cl₂/H₂O, rt | 4-Methoxybenzaldehyde | >95 |

| 2-Chlorobenzyl alcohol | TEMPO (cat.), CuI, DMAP | CH₃CN, O₂, rt | 2-Chlorobenzaldehyde | 65 nih.gov |

| 4-Fluorobenzyl alcohol | PCC | CH₂Cl₂, rt | 4-Fluorobenzaldehyde | ~90 |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by reaction with reagents like phosphorus tribromide (PBr₃).

The conversion of this compound to the corresponding benzyl bromide can be efficiently achieved using phosphorus tribromide (PBr₃). chemistrysteps.commasterorganicchemistry.com This reaction is generally effective for primary and secondary alcohols and proceeds under relatively mild conditions, avoiding the carbocation rearrangements that can occur with strong acids. masterorganicchemistry.com

Alternatively, reaction with a strong acid like hydrobromic acid (HBr) can also yield the benzyl bromide. For a primary benzyl alcohol, this reaction proceeds via an Sₙ2 mechanism. youtube.comyoutube.com The first step involves the protonation of the hydroxyl group by HBr to form an oxonium ion, which is a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule.

For a primary substrate like this compound, the nucleophilic substitution to form the corresponding benzyl bromide proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.comucalgary.ca This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com

The reaction with PBr₃ involves an initial reaction of the alcohol's oxygen with the phosphorus atom, which converts the hydroxyl group into a good leaving group. The bromide ion, displaced from the phosphorus, then performs a backside attack on the benzylic carbon, leading to the formation of the C-Br bond and the departure of the leaving group. masterorganicchemistry.combyjus.com

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. The steric hindrance around the reaction center is a critical factor, and primary benzylic carbons are highly accessible to the incoming nucleophile, favoring the Sₙ2 pathway. masterorganicchemistry.com The electronic effects of the substituents on the aromatic ring also play a role. The electron-withdrawing chloro and fluoro groups on this compound are expected to slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of nucleophilic attack.

Table 3: Relative Rates of Sₙ2 Reactions for Substituted Benzyl Halides This table illustrates the influence of aromatic substituents on the rate of Sₙ2 reactions, providing a basis for predicting the reactivity of the target compound's derivatives.

| Substrate (X-C₆H₄CH₂-Br) | Relative Rate (vs. Benzyl Bromide) |

|---|---|

| X = 4-NO₂ | ~1.8 |

| X = 4-Cl | ~1.2 |

| X = H | 1.0 |

| X = 4-CH₃ | ~0.7 |

| X = 4-OCH₃ | ~0.5 |

Conversion to Benzyl Halides (e.g., bromination with PBr3, HBr)

Reactions Involving the Aromatic Ring

The regioselectivity of reactions on the aromatic ring of this compound is governed by the directing effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-director. The chlorine (-Cl) and fluorine (-F) atoms are deactivating, ortho-, para-directors. The hydroxymethyl group (-CH₂OH) is weakly deactivating. The cumulative effect of these groups determines the position of further substitution. The available positions are C4 and C5. The activating methyl group strongly directs towards its ortho-position (C4), making it the most probable site for electrophilic attack.

Further halogenation of the aromatic ring would proceed via an electrophilic aromatic substitution mechanism. Using a catalyst such as an iron(III) halide (e.g., FeCl₃ or FeBr₃) with the corresponding halogen (Cl₂ or Br₂), an additional halogen atom can be introduced. Based on the analysis of directing groups, the most likely product would be the result of substitution at the C4 position, which is ortho to the activating methyl group and para to the hydroxymethyl group.

Nitration and sulfonation are classic electrophilic aromatic substitution reactions.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H).

For this compound, both reactions are predicted to occur predominantly at the C4 position, guided by the strong activating effect of the methyl group.

The presence of a C-Cl bond on the aromatic ring opens the possibility for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool in modern synthesis. researchgate.netnih.gov

While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos) can effectively facilitate the coupling of aryl chlorides. researchgate.net Therefore, this compound could potentially be coupled with various aryl or vinyl boronic acids at the C2 position (C-Cl bond). The C-F bond is significantly stronger and generally unreactive under standard Suzuki-Miyaura conditions. researchgate.net Other cross-coupling reactions, such as Buchwald-Hartwig amination (forming C-N bonds) or Sonogashira coupling (forming C-C triple bonds), could also be envisioned at the C-Cl position with appropriate catalysts and reaction partners.

Table 4: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Example) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²) - C(sp²) / C(sp²) - C(sp) | Pd(OAc)₂, SPhos/XPhos, Base (e.g., K₂CO₃) researchgate.net |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²) - N | Pd₂(dba)₃, BINAP, Base (e.g., NaOtBu) |

| Sonogashira | Terminal Alkyne | C(sp²) - C(sp) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |

Reactions Involving the Methyl Group

The methyl group on the aromatic ring of this compound represents a potential site for various chemical transformations. Generally, benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to radical-mediated reactions and oxidation.

Side-Chain Functionalization:

Oxidation:

The oxidation of the methyl group to a carboxylic acid is a fundamental transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often employed for this purpose. The expected product from the oxidation of the methyl group of this compound would be 2-chloro-6-fluoro-3-(hydroxymethyl)benzoic acid. It is important to note that the benzylic alcohol group is also susceptible to oxidation, potentially leading to the formation of an aldehyde or a dicarboxylic acid depending on the reaction conditions. The selective oxidation of the methyl group in the presence of the benzyl alcohol would require carefully chosen reagents and conditions.

| Potential Reaction | Reagents | Expected Product |

| Side-Chain Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 2-bromo-1-(2-chloro-6-fluoro-3-(bromomethyl)phenyl)ethanol |

| Methyl Group Oxidation | Potassium Permanganate (KMnO₄) | 2-chloro-6-fluoro-3-(hydroxymethyl)benzoic acid |

Mechanistic Studies of Key Reactions

Detailed mechanistic studies, including transition state analysis and the determination of kinetic isotope effects, provide profound insights into the reaction pathways. Unfortunately, such studies specifically for reactions involving the methyl group of this compound are not found in the surveyed literature. The following sections describe the general principles of these mechanistic tools in the context of benzylic C-H activation.

Transition state analysis involves the computational or theoretical examination of the high-energy transition state structure of a reaction. For the oxidation or halogenation of the methyl group on this compound, the key step would be the abstraction of a hydrogen atom from the methyl group to form a benzylic radical.

The kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is measured by comparing the rate of a reaction with a normal substrate to the rate of the same reaction with a substrate that has been isotopically labeled, typically by replacing hydrogen with deuterium (B1214612) (D).

For the side-chain functionalization or oxidation of the methyl group of this compound, a primary kinetic isotope effect (kH/kD > 1) would be expected if the abstraction of a hydrogen from the methyl group is the rate-limiting step. This is because the C-D bond is stronger than the C-H bond, and thus requires more energy to break. wikipedia.org

The magnitude of the KIE can provide further details about the transition state. A large KIE suggests a symmetric transition state where the hydrogen is equally shared between the carbon and the abstracting species. A smaller KIE might indicate an early or late transition state. In the absence of experimental data for this compound, we can only speculate based on studies of similar benzylic oxidations, where significant KIEs are often observed, confirming C-H bond cleavage as a key step.

| Mechanistic Tool | Application to Methyl Group Reactions | Expected Outcome |

| Transition State Analysis | Modeling the hydrogen abstraction from the methyl group. | Determination of transition state geometry and activation energy. |

| Kinetic Isotope Effect | Comparing reaction rates of -CH₃ vs. -CD₃ isotopologues. | A primary KIE (kH/kD > 1) would indicate C-H bond cleavage in the rate-determining step. |

Spectroscopic Characterization and Elucidation of 2 Chloro 6 Fluoro 3 Methylbenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a comprehensive picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of 2-Chloro-6-fluoro-3-methylbenzyl alcohol is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region is expected to show two distinct signals for the two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments. The proton at position 5 (H-5) is expected to be a triplet due to coupling with the adjacent fluorine and the proton at position 4 (H-4). The proton at position 4 (H-4) is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom.

The benzylic methylene protons (CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton (OH) will typically appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent. The methyl protons (CH₃) are expected to appear as a singlet in the upfield region of the spectrum.

Based on data for the analogous 2-chloro-6-fluorobenzyl alcohol, the following are the predicted chemical shift assignments for this compound. chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H-4 | 7.15 - 7.30 | dd | J(H-H) = 8.0, J(H-F) = 8.0 |

| Aromatic H-5 | 6.95 - 7.10 | t | J(H-H) = 8.0 |

| CH₂ (Benzylic) | ~4.80 | s | - |

| CH₃ (Methyl) | ~2.30 | s | - |

| OH (Hydroxyl) | Variable | br s | - |

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum of this compound will provide information on the number of unique carbon environments and their electronic nature. The spectrum is expected to show eight distinct signals, corresponding to the seven carbons of the benzyl (B1604629) fragment and the one methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon bearing the fluorine atom (C-6) will exhibit a large C-F coupling constant.

The following table provides the predicted ¹³C NMR chemical shift assignments, extrapolated from data for 2-chloro-6-fluorobenzyl alcohol. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~135.0 |

| C-2 (C-Cl) | ~133.0 |

| C-3 (C-CH₃) | ~130.0 |

| C-4 | ~128.0 |

| C-5 | ~115.0 (d, ¹J(C-F)) |

| C-6 (C-F) | ~160.0 (d, ¹J(C-F)) |

| CH₂ (Benzylic) | ~60.0 |

| CH₃ (Methyl) | ~15.0 |

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. The fluorine signal is expected to be a triplet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-4). The precise chemical shift would need to be determined experimentally, but it is expected to be in the typical range for an aryl fluoride.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the aromatic protons H-4 and H-5, confirming their adjacent relationship. A correlation between the benzylic CH₂ protons and the hydroxyl proton might also be observed, depending on the experimental conditions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of the CH₂, CH₃, and the protonated aromatic carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Vibrational Mode Assignments (e.g., C-Cl, C-F, O-H stretches)

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic C-H, C-C, C-O, C-F, and C-Cl bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic - CH₂ and CH₃) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (primary alcohol) | 1000 - 1075 |

| C-F Stretch (aryl fluoride) | 1100 - 1300 |

| C-Cl Stretch (aryl chloride) | 1000 - 1100 |

The broad O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding. The precise positions of the C-F and C-Cl stretching vibrations can sometimes be difficult to assign definitively as they may overlap with other absorptions in the fingerprint region.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the physical and chemical properties of benzyl alcohol derivatives. In this compound, the hydroxyl (-OH) group is the primary site for forming hydrogen bonds, where it can act as a proton donor. The nature and strength of these interactions are significantly influenced by the electronic effects of the substituents on the aromatic ring.

The molecule can participate in both intermolecular and intramolecular hydrogen bonding. rsc.org Intermolecular hydrogen bonds occur between two or more molecules of the alcohol, leading to the formation of dimers or larger aggregates, or between the alcohol and a solvent molecule. Intramolecular hydrogen bonding may occur between the hydroxyl proton and the adjacent fluorine atom at the ortho position. The presence of the electron-withdrawing chloro and fluoro substituents is expected to increase the acidity of the hydroxyl proton, thereby strengthening its capacity as a hydrogen bond donor. researchgate.net Conversely, the electron-donating methyl group may slightly counteract this effect.

Spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy are invaluable for studying these interactions. The O-H stretching vibration in a non-hydrogen-bonded (free) hydroxyl group typically appears as a sharp band around 3600 cm⁻¹. In the presence of hydrogen bonding, this band broadens and shifts to a lower frequency (a red shift), with the magnitude of the shift correlating to the strength of the hydrogen bond. researchgate.net

Table 1: Expected Hydrogen Bonding Interactions and Spectroscopic Signatures

| Interaction Type | Description | Expected FT-IR O-H Stretching Frequency (cm⁻¹) |

| Intramolecular | Between the hydroxyl (-OH) group and the ortho-fluoro substituent. | A sharp band slightly shifted from the free -OH frequency. |

| Intermolecular (Dimer) | Between the -OH groups of two alcohol molecules. | A broad band appearing at a lower frequency than the free -OH. |

| Intermolecular (Polymer) | In concentrated solutions or the pure state, forming extended chains. | A very broad and significantly shifted band at a much lower frequency. |

| Solvent Interaction | With a proton-accepting solvent (e.g., acetone (B3395972), DMSO). | A broad, shifted band whose position depends on solvent basicity. |

The interplay between these different types of hydrogen bonds dictates the molecule's conformational preferences and its interactions with its environment. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₈ClFO.

Molecular Ion Peak Determination

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion ([M]•⁺). The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound. For this compound, the nominal molecular weight is 174.6 g/mol .

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the appearance of two peaks for the molecular ion:

[M]•⁺: The peak corresponding to the molecule containing ³⁵Cl.

[M+2]•⁺: The peak for the molecule containing ³⁷Cl, appearing two m/z units higher.

The relative intensity of the [M]•⁺ to the [M+2]•⁺ peak is approximately 3:1, which is a characteristic signature for a compound containing a single chlorine atom. docbrown.info The molecular ion peak in benzyl alcohol derivatives can sometimes be of low intensity due to rapid fragmentation. libretexts.org

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions. The resulting fragmentation pattern is unique to the compound's structure. For substituted benzyl alcohols, fragmentation is heavily influenced by the stability of the resulting benzyl-type cations. cdnsciencepub.com The expected fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): This is a common pathway for alcohols, leading to the formation of a substituted benzyl cation ([M-17]⁺). This fragment is often highly abundant due to the stability of the cation.

Loss of a hydrogen atom (H•): Cleavage of the benzylic C-H bond can lead to a prominent [M-1]⁺ peak.

Loss of water (H₂O): Elimination of a water molecule can occur, especially in the presence of ortho substituents, yielding an [M-18]⁺ ion.

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of the •CH₂OH group, giving an [M-31]⁺ fragment.

Ring fragmentation: The aromatic ring itself can fragment, although this typically results in lower intensity peaks corresponding to smaller aromatic ions.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Formula |

| 174 | 176 | [M]•⁺ (Molecular Ion) | [C₈H₈ClFO]•⁺ |

| 157 | 159 | [M - OH]⁺ | [C₈H₇ClF]⁺ |

| 143 | 145 | [M - CH₂OH]⁺ | [C₇H₅ClF]⁺ |

| 125 | 127 | [M - OH - H₂O]⁺ | [C₈H₅ClF]⁺ |

| 77 | - | Phenyl group fragment | [C₆H₅]⁺ |

Analysis of these characteristic fragments and their relative abundances allows for the unambiguous structural confirmation of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

While conventional MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the m/z of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion and its fragments. From the exact mass, the elemental composition of an ion can be unequivocally established. This is a crucial step in identifying an unknown compound or confirming the synthesis of a target molecule.

For this compound, the exact mass can be calculated using the masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ³⁵Cl = 34.96885, ¹⁹F = 18.99840, ¹⁶O = 15.99491).

Calculated Exact Mass for C₈H₈³⁵ClFO: 174.02477 u

The experimentally determined exact mass from HRMS should match this calculated value within a few parts per million (ppm), providing definitive confirmation of the compound's elemental formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Aromatic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Benzene exhibits characteristic absorption bands corresponding to π → π* electronic transitions. These include the intense primary (E₂) band around 204 nm and the weaker, fine-structured secondary (B) band around 256 nm.

The substituents on the benzene ring—chloro, fluoro, methyl, and hydroxymethyl—act as auxochromes. Auxochromes are groups that, when attached to a chromophore, alter the wavelength (λ_max) and intensity (molar absorptivity, ε) of the absorption bands. nist.gov

-CH₃ and -CH₂OH Groups: These alkyl and substituted alkyl groups are weak, electron-donating auxochromes that typically cause a small bathochromic shift (a shift to longer wavelengths, or "red shift") of the absorption bands.

-F and -Cl Groups: Halogens exhibit a dual effect. Inductively, they are electron-withdrawing, which should shift absorption to shorter wavelengths (a hypsochromic or "blue shift"). However, through resonance, their lone pairs of electrons can be donated to the π-system of the ring, causing a bathochromic shift. researchgate.net For chlorine and fluorine, the resonance effect often dominates in UV-Vis spectroscopy, leading to red shifts of the B-band. chemrxiv.org

The cumulative effect of these four substituents on the benzene chromophore in this compound is expected to be a net bathochromic shift and a hyperchromic effect (an increase in absorption intensity) relative to unsubstituted benzene. The fine vibrational structure of the B-band is also likely to be lost due to the substitution pattern.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Band | Typical λ_max for Benzene | Expected λ_max for Substituted Benzyl Alcohol | Type of Transition |

| E₂-band | ~204 nm | ~210-220 nm | π → π |

| B-band | ~256 nm | ~265-275 nm | π → π (forbidden) |

The precise λ_max values and molar absorptivities would need to be determined experimentally, but this analysis provides a strong theoretical framework for interpreting the UV-Vis spectrum of the compound.

X-Ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray crystallographic analysis specifically for this compound has not been reported. Consequently, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

However, the broader class of halogenated benzyl alcohols has been the subject of crystallographic studies, which can provide valuable insights into the potential structural characteristics of this compound. Research into ortho-halogenated benzyl alcohols, for instance, reveals the presence of multiple possible conformations in the solid state, influenced by a delicate balance of intermolecular and intramolecular forces. nih.govrsc.org

Studies on similar molecules suggest that the crystallization process for halogenated benzyl alcohols can be initiated by π-π stacking interactions rather than the more conventional hydrogen bonds. nih.gov The subsequent crystal lattice is then stabilized by a network of weaker interactions, including C-H···X and X···X contacts. The specific substitution pattern on the benzene ring, including the presence and position of chloro, fluoro, and methyl groups, would be expected to significantly influence the energetic landscape of these interactions, leading to a unique three-dimensional arrangement.

For ortho-halogenated benzyl alcohols, the formation of intramolecular O-H···X hydrogen bonds can compete with intermolecular hydrogen bonding, affecting the observed conformation. rsc.org The relative energies of different conformers (chiral and achiral) are influenced by the nature of the halogen and other substituents. rsc.org

While direct crystallographic data for this compound is not available, theoretical modeling and comparison with crystallographically characterized derivatives offer a framework for predicting its solid-state behavior. The interplay of the steric and electronic effects of the chloro, fluoro, and methyl substituents would be critical in dictating the molecular conformation and the packing arrangement in the crystalline state.

Computational and Theoretical Studies of 2 Chloro 6 Fluoro 3 Methylbenzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the atomic and subatomic levels. These calculations solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and other key properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules. DFT is employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule.

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set.

Functionals: The functional is a mathematical component of DFT that approximates the exchange-correlation energy, which accounts for the complex interactions between electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Other functionals like PBE or M06-2X may be chosen depending on the specific properties being investigated.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The latter includes diffuse functions (++) to better describe loosely bound electrons and polarization functions (d,p) to allow for more flexibility in orbital shapes, leading to a more accurate description of bonding.

The selection process involves evaluating different combinations of functionals and basis sets to find a level of theory that reliably reproduces known experimental data for related molecules, ensuring the predictive accuracy of the calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial components of frontier molecular orbital theory.

HOMO: This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap or band gap. This value is a key indicator of a molecule's kinetic stability and chemical reactivity. A large band gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small band gap suggests the molecule is more reactive. These energies are critical for understanding charge transfer interactions within the molecule.

Table 1: Illustrative HOMO-LUMO Data for an Aromatic Alcohol (Note: This table is for illustrative purposes only and does not represent actual data for 2-Chloro-6-fluoro-3-methylbenzyl alcohol.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Band Gap (LUMO-HOMO) | 5.3 |

A Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting and understanding how a molecule will interact with other charged species.

The MESP surface is color-coded to indicate different regions of charge distribution:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the electronegative oxygen, fluorine, and chlorine atoms.

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms, particularly the hydroxyl proton.

Green: Represents areas of neutral or near-zero potential.

By analyzing the MESP surface, chemists can predict sites of reactivity for electrophilic and nucleophilic reactions, as well as understand intermolecular interactions like hydrogen bonding.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "gold standard" calculations.

Common ab initio methods include:

Hartree-Fock (HF): The simplest ab initio method, which provides a foundational approximation but neglects electron correlation.

Møller-Plesset Perturbation Theory (e.g., MP2): Adds electron correlation to the HF theory, providing more accurate results.

Coupled Cluster (e.g., CCSD(T)): A highly accurate and reliable method that is often used to benchmark other computational techniques.

These high-level calculations are typically used for smaller molecules or to validate the results obtained from more cost-effective methods like DFT for larger systems.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Spectroscopic Property Prediction

Computational methods are also used to predict the spectroscopic properties of molecules, which can be compared with experimental spectra to confirm the molecule's structure and identity. Theoretical calculations can predict various types of spectra, including:

Vibrational Spectra (Infrared and Raman): By calculating the vibrational frequencies of the molecule, a theoretical IR and Raman spectrum can be generated. This helps in assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a molecule. These predicted values are instrumental in interpreting complex experimental NMR spectra and confirming the chemical environment of each atom.

These predicted spectra serve as a powerful complement to experimental characterization, aiding in the structural elucidation of newly synthesized compounds like this compound.

Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations

No theoretical calculations for the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound have been found in published studies. Such calculations, typically performed using Density Functional Theory (DFT) methods, would provide valuable insight into the electronic environment of the nuclei in the molecule.

Predicted IR and Raman Spectra

There are no available predicted Infrared (IR) and Raman spectra for this compound. Theoretical predictions of these spectra, also commonly carried out using DFT, would help in identifying the vibrational modes of the molecule and could be used to complement experimental spectroscopic data.

UV-Vis Absorption Spectra Simulations (TD-DFT)

Simulations of the UV-Vis absorption spectra for this compound using Time-Dependent Density Functional Theory (TD-DFT) have not been reported in the scientific literature. These simulations are instrumental in understanding the electronic transitions within the molecule.

Reactivity and Mechanism Predictions

Fukui Functions and Electrophilicity Indices

A search of the literature did not yield any studies on the Fukui functions and electrophilicity indices for this compound. These conceptual DFT descriptors are used to predict the local reactivity of different sites within a molecule.

Reaction Pathway Elucidation through Transition State Calculations

No research articles detailing the elucidation of reaction pathways involving this compound through transition state calculations were identified. This type of computational study is crucial for understanding the mechanisms and kinetics of chemical reactions.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics simulations having been performed for this compound in the available literature. Such simulations would provide information on the dynamic behavior and conformational landscape of the molecule over time.

Conformational Analysis and Stability

The conformational preferences of benzyl (B1604629) alcohol and its derivatives are often described by the dihedral angles φ (C2-C1-Cα-O) and χ (C1-Cα-O-H). In many substituted benzyl alcohols, particularly those with ortho substituents, specific conformations are favored due to the formation of intramolecular hydrogen bonds. For instance, in 2-fluorobenzyl alcohol, an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine atom stabilizes a specific conformer. colostate.edu This type of interaction is also plausible in this compound, where the hydroxyl group can potentially interact with the ortho-chloro and ortho-fluoro substituents.

Computational studies on similar ortho-halogenated benzyl alcohols have identified both chiral and achiral conformations. The chiral conformations arise from the gauche orientation of the -CH2OH group, while the achiral conformer has this group in a planar or nearly planar arrangement with the benzene (B151609) ring. The relative stability of these conformers is dictated by a balance between stabilizing intramolecular interactions, such as hydrogen bonding, and destabilizing steric repulsions between the substituents and the hydroxymethyl group.

Table 1: Postulated Stable Conformers of this compound

| Conformer | Dihedral Angle (φ) | Key Intramolecular Interaction | Postulated Relative Stability |

| Gauche (chelated with F) | Approx. ±60° | O-H···F hydrogen bond | High |

| Gauche (chelated with Cl) | Approx. ±60° | O-H···Cl hydrogen bond | Moderate |

| Planar | Approx. 0° or 180° | - | Lower |

Note: This table is based on theoretical principles and data from analogous compounds. Specific computational studies are required for precise energy values.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the nature of the solvent. Solvation can alter the relative stability of different conformers and affect the molecule's reactivity. researchgate.net

In non-polar solvents, the intramolecularly hydrogen-bonded conformers are likely to be favored, as these interactions are not disrupted by strong solvent-solute interactions. However, in polar protic solvents, such as water or alcohols, the solvent molecules can compete with the intramolecular hydrogen bond acceptors (the fluorine and chlorine atoms). This can lead to a shift in the conformational equilibrium towards conformers where the hydroxyl group is hydrogen-bonded to the solvent.

Furthermore, the solvent can influence the reaction rates and mechanisms of processes involving the benzyl alcohol. For instance, in solvolysis reactions of substituted benzyl chlorides, the solvent can participate in the transition state, affecting the reaction's activation energy. researchgate.net While this applies to the corresponding benzyl chloride, similar solvent-assisted mechanisms can be envisaged for reactions of the alcohol.

The differential solvation of the ground state and transition states of a reaction can lead to significant changes in reaction outcomes. For this compound, the polarity and hydrogen-bonding capability of the solvent would be critical parameters in determining its chemical behavior in solution.

Table 2: Anticipated Solvent Effects on the Conformational Equilibrium of this compound

| Solvent Type | Predominant Conformer Type | Rationale |

| Non-polar | Intramolecularly H-bonded | Minimal disruption of internal hydrogen bonds. |

| Polar Aprotic | Mixture of conformers | Dipole-dipole interactions may stabilize more polar conformers. |

| Polar Protic | Solvent-solute H-bonded | Solvent competes effectively for hydrogen bonding with the hydroxyl group. |

Note: This table presents a qualitative prediction of solvent effects. Experimental and computational studies are necessary to quantify these effects.

Advanced Applications and Derivatization of 2 Chloro 6 Fluoro 3 Methylbenzyl Alcohol in Specialized Research

Building Block in Complex Organic Synthesis

2-Chloro-6-fluoro-3-methylbenzyl alcohol is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its unique structure, featuring chlorine, fluorine, and methyl groups on the benzyl (B1604629) alcohol framework, provides specific reactivity and properties that are leveraged in various synthetic pathways. These halogen and methyl substituents influence the electronic and steric characteristics of the molecule, making it a valuable precursor in the creation of specialized chemical structures for research in medicine and agriculture. The compound's utility as an intermediate is well-established in the synthesis of a range of biologically active molecules. ontosight.aichemimpex.com

Synthesis of Pharmaceuticals and Agrochemicals

The distinct substitution pattern of this compound makes it an important intermediate in the production of both pharmaceuticals and agrochemicals. ontosight.aichemimpex.com Its derivatives are integral to the development of novel therapeutic agents and effective crop protection products. chemimpex.com

Precursor to Adenosine (B11128) Receptor Agonists (e.g., Cl-IB-MECA derivatives)

In pharmaceutical research, derivatives of this benzyl alcohol are used to synthesize potent and selective ligands for adenosine receptors. A notable example is its role in the development of analogues of Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide), a well-known A3 adenosine receptor agonist. nih.gov For instance, the synthesis of 3'-fluoro analogues of Cl-IB-MECA has been explored to understand the structure-activity relationships at the A3 adenosine receptor. nih.govebi.ac.uk These studies are critical for designing new therapeutic agents that target this receptor, which is implicated in various physiological processes. Research has shown that modifications, such as the introduction of a 3'-fluoro group, can significantly impact the binding affinity of the resulting compound to the A3 adenosine receptor, highlighting the importance of specific hydroxyl groups for receptor interaction. nih.govebi.ac.uk

Intermediate in Anticancer Agent Synthesis

The structural motif of this compound is incorporated into the synthesis of potential anticancer agents. For example, the related compound 2-chloro-6-fluoro-3-methylbenzoic acid is a key intermediate in synthesizing inhibitors of stearoyl-CoA desaturase 1 (SCD1). guidechem.com SCD1 is an enzyme that has been identified as a potential target in cancer therapy. Inhibitors of this enzyme are being investigated for the treatment of various diseases, including cancer and obesity. guidechem.com

Development of Anticonvulsant Agents

Researchers are exploring the use of scaffolds derived from halogenated benzyl alcohols in the development of new anticonvulsant drugs. While direct synthesis from this compound isn't explicitly detailed in the provided results, the broader class of compounds, such as triazole derivatives, has shown promise. Many active anticonvulsant compounds feature chloro-substituted aromatic rings, suggesting that derivatives of this compound could be valuable candidates for future synthesis and screening efforts in the search for more effective treatments for epilepsy.

Synthesis of Novel Nitrones with Antioxidant Properties

This compound serves as a precursor for creating novel nitrones with significant antioxidant capabilities. researchgate.netnih.gov In one study, a nitrone containing a 4-fluoro-3-methylphenyl motif, derived from a related precursor, was identified as a potent and balanced antioxidant agent. researchgate.netnih.gov This compound demonstrated high efficacy as a hydroxyl radical scavenger and a potent inhibitor of lipoxygenase (LOX). researchgate.netnih.gov The antioxidant properties of these synthesized nitrones are evaluated through various in vitro assays, including their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govmdpi.com

The table below summarizes the antioxidant activity of a key nitrone derivative.

| Antioxidant Assay | Result for Nitrone Derivative (9f) | Reference Compound |

| Hydroxyl Radical Scavenging | ~100% | Trolox (88%) |

| Lipoxygenase (LOX) Inhibition | 27 µM | NDGA (0.45 µM) |

| Lipid Peroxidation Inhibition (LPi) | 87% | Not specified |

| ABTS•+ Scavenging | 16% | Not specified |

Data compiled from research on 1,2,3-triazole-containing nitrones. researchgate.netnih.gov

Application in Pyrethroid Insecticide Synthesis (e.g., Tefluthrin precursors)

In the field of agrochemicals, halogenated benzyl alcohols are critical intermediates for the synthesis of pyrethroid insecticides. For example, the related compound 2,3,5,6-tetrafluoro-4-methylbenzyl alcohol is a known precursor in the preparation of Tefluthrin. nih.gov Tefluthrin is a synthetic pyrethroid insecticide used to control a wide variety of soil insect pests in crops like maize and sugar beet. nih.gov The specific structure of the alcohol is crucial for the final efficacy of the insecticide. Given the structural similarities, this compound is a relevant building block for creating novel pyrethroid insecticides with potentially unique properties and target specificities.

Synthesis of Advanced Materials

The structural characteristics of this compound make it a promising candidate as a building block or initiator for the synthesis of advanced materials, particularly specialty polymers. Fluorinated alcohols are utilized as initiators in the ring-opening polymerization (ROP) of lactides to produce polylactide (PLA) based materials. researchgate.net This process allows for the incorporation of the alcohol's specific functionalities as end groups on the polymer chains.

Research has demonstrated that fluorocarbon-functionalized benzyl alcohol can serve as an initiator to create fluorocarbon di-functionalized PLAs (F2PLA). researchgate.net When even a small amount of this F2PLA is blended with standard, unfunctionalized PLA, it effectively modifies the surface properties of the resulting material, rendering it both hydrophobic (water-repellent) and lipophobic (oil-repellent). researchgate.net This is attributed to the migration of the low-surface-energy fluorinated end groups to the polymer-air interface.

Given this precedent, this compound could be similarly employed to synthesize polymers with unique surface characteristics. The presence of the chlorine and fluorine atoms would be expected to lower the surface energy, potentially leading to materials with enhanced chemical resistance, low friction, or specific wetting properties valuable in biomedical devices, high-performance coatings, and specialized electronic components.

Biological and Medicinal Chemistry Research Applications

The 2-chloro-6-fluorobenzyl moiety, derived from this compound, is a key pharmacophore in the development of biologically active compounds, particularly in the field of enzyme inhibition and structure-activity relationship studies.

Enzyme Inhibition Studies

Derivatives incorporating the 2-chloro-6-fluorobenzyl group have been identified as exceptionally potent enzyme inhibitors. A notable example is found in a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, which have been investigated as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. nih.gov This enzyme is critical for the replication of the HIV-1 virus.

These derivatives, referred to as 2-Cl-6-F-S-DABOs, have demonstrated remarkable potency, with some compounds exhibiting inhibitory activity in the picomolar range against wild-type HIV-1. nih.gov The high efficacy of these compounds underscores the importance of the 2-chloro-6-fluorobenzyl scaffold in designing highly effective enzyme inhibitors for antiviral therapies.

Protein Labeling

While direct applications of this compound in protein labeling are not extensively documented, its core structure is highly relevant for the synthesis of protein labeling reagents. The benzyl group is a known reactive moiety for the targeted modification of amino acid residues. nih.gov For instance, benzyl bromide is used for the selective chemical modification of methionine residues in proteins. nih.gov

Furthermore, advanced protein labeling techniques such as SNAP-tag technology utilize O-benzylguanine derivatives to covalently attach fluorescent dyes or other probes to specific proteins in living cells. nih.gov The benzyl alcohol group in this compound can be readily converted into a more reactive leaving group, such as a bromide or tosylate. This would transform it into a versatile precursor for creating customized labeling agents. Such reagents could be used to attach fluorophores, biotin, or other reporter molecules to proteins, facilitating the study of protein function, localization, and interactions within complex biological systems. thermofisher.com

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and specificity of drug candidates. For derivatives containing the 2-chloro-6-fluorobenzyl moiety, SAR investigations have yielded precise insights into the structural requirements for high biological activity.

In the case of the 2-Cl-6-F-S-DABO series of HIV-1 reverse transcriptase inhibitors, stereochemistry at the benzylic position is a critical determinant of antiviral potency. nih.gov Research resolving the individual stereoisomers revealed a significant diastereo- and enantioselectivity. The highest antiviral activity was consistently associated with the R absolute configuration at the stereogenic center of the C6-benzylic position. nih.gov

| Compound Feature | Observation | Impact on Activity |

|---|---|---|

| Stereochemistry at C6-Benzylic Position | Comparison of resolved stereoisomers. nih.gov | The R absolute configuration correlates with the highest antiviral activity. nih.gov |

| Substitution at C5 of Pyrimidine Ring | Introduction of a methyl group. nih.gov | Contributes to high, wide-spectrum inhibitory activity when combined with C6 substitution. nih.gov |

| Substitution at C6 of Pyrimidine Ring | Introduction of a methyl or ethyl group. nih.gov | Contributes to high, wide-spectrum inhibitory activity when combined with C5 substitution. nih.gov |

Environmental and Degradation Studies of Related Fluorinated Benzyl Compounds

The widespread use of fluorinated organic compounds has prompted research into their environmental fate and degradation. researchgate.net Due to the high strength of the carbon-fluorine (C-F) bond, these compounds are often more resistant to degradation than their non-fluorinated counterparts. researchgate.net

Transformation Products and Pathways

Fluorinated aromatic compounds, including chlorofluorinated benzyl derivatives, can undergo transformation in the environment through several abiotic and biotic pathways. Abiotic processes include hydrolysis and photolysis (degradation by light). itrcweb.org Biotic degradation, primarily by soil microorganisms, is a key pathway for the transformation of many organic pollutants. nih.gov

Microorganisms have evolved various enzymatic systems to break down halogenated compounds. For fluorinated aromatics, degradation can be initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. researchgate.net Another mechanism involves hydrolytic dehalogenation, where enzymes known as dehalogenases catalyze the cleavage of the C-F bond, replacing the fluorine atom with a hydroxyl group. researchgate.net

However, the degradation of polyfluorinated substances can be slow and incomplete. The transformation of precursor compounds, such as fluorotelomer alcohols, can lead to the formation of highly persistent terminal metabolites like perfluorocarboxylic acids (PFCAs). nih.govnih.gov These transformation products are of significant environmental concern due to their persistence, bioaccumulation potential, and ubiquitous presence in the environment. itrcweb.org Therefore, understanding the specific degradation pathways of compounds like this compound is essential for assessing their long-term environmental impact.

Environmental Persistence and Mobility

The environmental persistence and mobility of a chemical compound are crucial for understanding its potential impact on ecosystems. For this compound, a comprehensive environmental fate profile is not well-documented in publicly available literature. However, by examining its structural features—a substituted benzyl alcohol with chlorine, fluorine, and methyl groups—we can infer its likely environmental behavior. The Safety Data Sheet for this compound indicates that there is no data available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil. echemi.com

Factors Influencing Persistence:

Aromatic Ring Structure: The benzene (B151609) ring is a relatively stable chemical structure, and its degradation often requires specific enzymatic pathways found in microorganisms.

Halogenation: The presence of chlorine and fluorine atoms on the aromatic ring is known to increase the recalcitrance of organic compounds to degradation. The carbon-fluorine bond, in particular, is one of the strongest in organic chemistry, making it resistant to both biotic and abiotic degradation.

Substituent Positions: The specific arrangement of the chloro, fluoro, and methyl groups on the benzene ring will influence the molecule's susceptibility to microbial attack.

Expected Mobility:

Abiotic Degradation:

Abiotic degradation pathways, such as photolysis, could contribute to the transformation of this compound in the environment. Substituted benzyl alcohols can undergo photooxidation. unipa.itresearchgate.net For instance, the photocatalytic oxidation of benzyl alcohol and its derivatives to the corresponding aldehydes has been demonstrated using titanium dioxide as a photocatalyst under UV or visible light irradiation. researchgate.netacs.org This suggests that sunlight could play a role in the transformation of this compound in surface waters or on soil surfaces.

Data on Related Compounds:

To provide context, the following table includes data for related, yet structurally different, volatile organic compounds (VOCs). It is important to note that these values are not directly applicable to this compound but can offer a general understanding of the behavior of halogenated aromatic compounds in the environment.

| Compound | Water Solubility (mg/L) | Log Koc | Henry's Law Constant (atm·m³/mol) |

| Chlorobenzene | 472 | 2.4-2.9 | 3.94 x 10-3 |

| 1,2-Dichlorobenzene | 145 | 2.7-3.4 | 1.83 x 10-3 |

| Fluorobenzene | 1540 | 2.2 | 4.88 x 10-3 |

| Toluene | 535 | 2.2-2.7 | 6.64 x 10-3 |

Source: Data compiled from various environmental science databases. This data is for illustrative purposes only and does not represent the values for this compound.

Biotransformation and Biodegradation Research

Research on the specific biotransformation and biodegradation of this compound is not extensively reported. However, studies on the microbial degradation of halogenated and aromatic compounds provide a framework for predicting its likely metabolic fate.

Predicted Biodegradation Pathways:

The biodegradation of substituted aromatic compounds by microorganisms, particularly bacteria such as those from the Pseudomonas genus, often initiates with the oxidation of side chains and subsequent cleavage of the aromatic ring. nih.gov For this compound, a plausible aerobic biodegradation pathway would likely involve the following steps:

Oxidation of the Alcohol: The primary alcohol group is likely to be oxidized by alcohol dehydrogenases to the corresponding aldehyde (2-chloro-6-fluoro-3-methylbenzaldehyde).

Oxidation of the Aldehyde: The aldehyde would then be further oxidized by aldehyde dehydrogenases to the corresponding carboxylic acid (2-chloro-6-fluoro-3-methylbenzoic acid).

Dioxygenase Attack and Ring Cleavage: The resulting benzoic acid derivative would then be a substrate for dioxygenase enzymes, which would hydroxylate the aromatic ring to form a catechol-like intermediate. This is a critical step where dehalogenation can sometimes occur. The catechol intermediate would then undergo either ortho or meta ring cleavage, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. researchgate.net

The presence of both chlorine and fluorine substituents can present challenges for microbial degradation. While some microorganisms have been shown to dehalogenate chlorinated aromatic compounds, the carbon-fluorine bond is generally more resistant to cleavage. researchgate.net The biotransformation of organofluorine compounds can proceed through various enzymatic reactions, but complete mineralization can be slow. researchgate.net

Factors Affecting Biodegradation:

Microbial Consortia: The complete degradation of complex halogenated compounds often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other carbon sources can significantly influence the rate and extent of biodegradation.

Co-metabolism: It is possible that this compound may be degraded via co-metabolism, where its transformation is facilitated by enzymes produced by microorganisms for the degradation of other primary substrates.

Potential Metabolites:

Based on the predicted pathway, potential biotransformation products of this compound could include:

2-Chloro-6-fluoro-3-methylbenzaldehyde (B9777)

2-Chloro-6-fluoro-3-methylbenzoic acid

Halogenated catechol derivatives

Ring-cleavage products (e.g., muconic acid derivatives)

Further research, including laboratory studies with specific microbial isolates and environmental microcosms, would be necessary to elucidate the precise biodegradation pathways and identify the metabolites of this compound.

Analytical Chemistry Applications

Development of Analytical Methods for Detection and Quantification

The development of robust analytical methods is essential for monitoring the presence and concentration of this compound in various matrices, including environmental samples and in specialized research applications. While specific standardized methods for this compound are not widely published, established analytical techniques for similar halogenated aromatic compounds can be readily adapted.

Chromatographic Techniques:

Gas Chromatography (GC): Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, GC would likely be coupled with a sensitive detector.

Flame Ionization Detector (FID): FID is a common detector for organic compounds and would be suitable for quantification, offering good sensitivity and a wide linear range.

Mass Spectrometry (MS): GC-MS provides both qualitative and quantitative information. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern, allowing for its unambiguous identification even in complex matrices. rsc.orgscholarsresearchlibrary.comhmdb.caepa.gov The molecular ion peak and isotopic pattern due to the chlorine atom would be key identifiers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. helixchrom.comdamascusuniversity.edu.sy

Reversed-Phase HPLC: A reversed-phase C18 or similar column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

UV Detection: The aromatic ring in this compound would allow for its detection using a UV detector, typically in the range of 200-300 nm.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer would provide enhanced selectivity and sensitivity, which is particularly useful for trace-level analysis in complex samples.

Sample Preparation:

Prior to analysis, sample preparation is often necessary to extract and concentrate the analyte of interest. Common techniques that could be applied include:

Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a suitable organic solvent (e.g., dichloromethane (B109758), ethyl acetate) would be an effective extraction method.

Solid-Phase Extraction (SPE): SPE with a sorbent material that has an affinity for the analyte can be used to clean up and concentrate the sample.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method for a wide range of analytes in various matrices.

Method Validation:

Any developed analytical method for this compound would require thorough validation to ensure its accuracy, precision, sensitivity, and robustness. Key validation parameters would include:

Linearity and Range

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Accuracy (Recovery)

Precision (Repeatability and Reproducibility)

Selectivity/Specificity

The following table summarizes potential analytical methods for the detection and quantification of this compound.

| Analytical Technique | Detector | Potential Application | Key Advantages |

| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Quantification in relatively clean samples | Robust, good linearity |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification in complex matrices | High specificity, structural information |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Routine analysis and quantification | Versatile, suitable for non-volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Trace analysis in complex environmental samples | High sensitivity and selectivity |

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The current synthetic routes to 2-Chloro-6-fluoro-3-methylbenzyl alcohol and related compounds often rely on conventional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic strategies.

Key areas for investigation include:

Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or biodegradable solvents in the synthesis process can significantly reduce the environmental footprint. The development and application of reusable solid acid or base catalysts, as well as transition-metal-free catalytic systems, could offer greener alternatives to traditional methods. Iron-catalyzed reactions, for instance, are gaining traction due to the low toxicity and abundance of iron.

Biocatalysis: The enzymatic reduction of the corresponding aldehyde, 2-chloro-6-fluoro-3-methylbenzaldehyde (B9777), to the target benzyl (B1604629) alcohol presents a highly selective and environmentally friendly approach. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, could be optimized for this transformation. Research into sourcing enzymes from plant wastes could offer an even more sustainable option.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production. This technology is particularly well-suited for hazardous reactions, offering a way to minimize risks.

Electrochemical Methods: Electrochemical synthesis provides a green alternative by using electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents. The electrochemical reduction of the precursor aldehyde could be a promising route to this compound.

| Sustainable Synthesis Approach | Potential Advantages | Research Focus |

| Green Solvents and Catalysts | Reduced environmental impact, reusability of catalysts, lower toxicity. | Use of water or biodegradable solvents; development of solid acid/base or iron-based catalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Optimization of enzymatic reduction using whole cells or isolated enzymes. |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability. | Adaptation of synthetic steps to continuous flow reactor systems. |

| Electrochemical Methods | Avoidance of stoichiometric reagents, use of clean energy. | Development of efficient electrochemical reduction of the precursor aldehyde. |

Exploration of Novel Bioactive Derivatives

Substituted benzyl alcohols are valuable synthons in medicinal chemistry, serving as precursors for a wide range of biologically active molecules. The unique substitution pattern of this compound, featuring chloro, fluoro, and methyl groups, offers a distinct scaffold for the development of novel derivatives with potential therapeutic or agrochemical applications.

Future research in this area should focus on:

Synthesis of Ester and Ether Derivatives: The hydroxyl group of this compound is a prime site for modification. The synthesis of a library of ester and ether derivatives and their subsequent screening for various biological activities could lead to the discovery of new drug candidates or agrochemicals.

Investigation of Antimicrobial Properties: Halogenated organic compounds are known to exhibit antimicrobial properties. It would be valuable to synthesize and evaluate derivatives of this compound for their potential antibacterial and antifungal activities.

Development of Pharmaceutical and Agrochemical Intermediates: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications in treating neurological disorders or as active ingredients in pesticides and herbicides.

| Derivative Type | Potential Application | Research Approach |

| Esters and Ethers | Pharmaceuticals, Agrochemicals | Synthesis of a diverse library of derivatives and high-throughput screening for biological activity. |